molecular formula C10H20N2O3 B043000 trans-3-Amino-1-Boc-4-methoxypyrrolidine CAS No. 429673-79-0

trans-3-Amino-1-Boc-4-methoxypyrrolidine

Cat. No.: B043000
CAS No.: 429673-79-0
M. Wt: 216.28 g/mol
InChI Key: STYSIWNZDIJKGC-YUMQZZPRSA-N
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Description

trans-3-Amino-1-Boc-4-methoxypyrrolidine: is a chemical compound with the molecular formula C10H20N2O3 and a molecular weight of 216.28 g/mol . It is used primarily in the synthesis of anti-tumor agents . The compound is characterized by its tert-butyl ester group, which provides stability and protection during chemical reactions.

Scientific Research Applications

trans-3-Amino-1-Boc-4-methoxypyrrolidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Utilized in the development of anti-tumor agents and other pharmaceuticals.

    Industry: Applied in the production of fine chemicals and specialty materials.

Safety and Hazards

This compound has several hazard statements: H315 (100%): Causes skin irritation; H319 (100%): Causes serious eye irritation; H335 (100%): May cause respiratory irritation . Precautionary statements include P261, P264, P264+P265, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

Trans-3-Amino-1-Boc-4-methoxypyrrolidine is primarily used in the synthesis of anti-tumor agents . .

Mode of Action

As it is used in the synthesis of anti-tumor agents , it can be inferred that it may interact with targets that play a role in tumor growth and proliferation.

Biochemical Pathways

Given its use in the synthesis of anti-tumor agents , it may be involved in pathways related to cell cycle regulation, apoptosis, or DNA repair.

Result of Action

Given its use in the synthesis of anti-tumor agents , it may induce cell death, inhibit cell proliferation, or interfere with DNA replication in tumor cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Amino-1-Boc-4-methoxypyrrolidine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolidine ring.

    Protection: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.

    Final Product: The final product is obtained after purification and characterization.

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

    Purification: The product is purified using techniques such as crystallization, distillation, and chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions: trans-3-Amino-1-Boc-4-methoxypyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The Boc group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like hydrochloric acid and acetic anhydride.

Major Products: The major products formed from these reactions include various derivatives of the original compound, which can be used in further chemical synthesis and applications .

Comparison with Similar Compounds

    trans-3-Amino-4-methoxypyrrolidine: Lacks the Boc protective group, making it less stable in certain reactions.

    trans-4-(Boc-amino)-3-methoxypiperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

Uniqueness: trans-3-Amino-1-Boc-4-methoxypyrrolidine is unique due to its specific combination of functional groups, which provides stability and versatility in chemical synthesis. The presence of the Boc group offers protection during reactions, making it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

tert-butyl (3S,4S)-3-amino-4-methoxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-5-7(11)8(6-12)14-4/h7-8H,5-6,11H2,1-4H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYSIWNZDIJKGC-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20962813
Record name tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20962813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

429673-79-0
Record name rel-1,1-Dimethylethyl (3R,4R)-3-amino-4-methoxy-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=429673-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20962813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 429673-79-0
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Synthesis routes and methods

Procedure details

0.13 g of 20% w/w palladium-on-carbon was added to a solution of 0.99 g (0.0025 mole) of 1-t-butoxycarbonyl-3-dibenzylamino-4-methoxypyrrolidine dissolved in 15 ml of ethanol, and the mixture was stirred vigorously at 50° C. for 4 hours in an atmosphere of hydrogen. The catalyst was filtered off from the reaction mixture, after which the filtrate was concentrated by evaporation under reduced pressure, to give 0.44 g of 3-amino-1-t-butoxycarbonyl-4-methoxypyrrolidine as a colorless oil.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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15 mL
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Reaction Step Two
Name
1-t-butoxycarbonyl-3-dibenzylamino-4-methoxypyrrolidine
Quantity
0.99 g
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
catalyst
Reaction Step Three

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